Cas no 957261-73-3 (4-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide)
4-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 4-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide
- 1H-Pyrazole-5-carboxamide, 4-amino-N,1-dimethyl-
- 4-Amino-2-methyl-2H-pyrazole-3-carboxylic acid methylamide
- 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide(SALTDATA: FREE)
- DTXSID40424509
- 957261-73-3
- AKOS000309817
- SSNDECQBXILCBG-UHFFFAOYSA-N
- LS-03278
- 4-AMINO-N~5~,1-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
- CHEMBL4568428
- 4-amino-N,2-dimethylpyrazole-3-carboxamide
- EN300-229428
- BB 0260451
- CS-0207038
- MFCD04969409
- SCHEMBL7461101
- 4-AMINO-N,1-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE 95%
- BBL041083
- STK506083
-
- MDL: MFCD04969409
- Inchi: 1S/C6H10N4O/c1-8-6(11)5-4(7)3-9-10(5)2/h3H,7H2,1-2H3,(H,8,11)
- InChI Key: SSNDECQBXILCBG-UHFFFAOYSA-N
- SMILES: O=C(C1=C(C=NN1C)N)NC
Computed Properties
- Exact Mass: 154.08546096g/mol
- Monoisotopic Mass: 154.08546096g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 72.9Ų
4-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM274334-5g |
4-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide |
957261-73-3 | 95% | 5g |
$609 | 2021-08-18 | |
| TRC | A636445-100mg |
4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide |
957261-73-3 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A636445-500mg |
4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide |
957261-73-3 | 500mg |
$ 95.00 | 2022-06-07 | ||
| TRC | A636445-1g |
4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide |
957261-73-3 | 1g |
$ 160.00 | 2022-06-07 | ||
| Chemenu | CM274334-5g |
4-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide |
957261-73-3 | 95% | 5g |
$609 | 2024-07-18 | |
| abcr | AB266638-1 g |
4-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide |
957261-73-3 | 1 g |
€137.20 | 2023-07-20 | ||
| abcr | AB266638-5 g |
4-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide |
957261-73-3 | 5 g |
€381.90 | 2023-07-20 | ||
| abcr | AB266638-10 g |
4-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide |
957261-73-3 | 10 g |
€586.00 | 2023-07-20 | ||
| abcr | AB266638-1g |
4-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide; . |
957261-73-3 | 1g |
€94.10 | 2025-04-14 | ||
| abcr | AB266638-5g |
4-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide; . |
957261-73-3 | 5g |
€218.80 | 2025-04-14 |
4-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide Suppliers
4-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Additional information on 4-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide
Introduction to 4-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide (CAS No. 957261-73-3)
4-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide, identified by the Chemical Abstracts Service Number (CAS No.) 957261-73-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a scaffold that is widely recognized for its diverse biological activities and utility in drug development. The structural features of 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide, including its amino and carboxamide functional groups, make it a promising candidate for further exploration in various therapeutic applications.
The pyrazole core is a versatile pharmacophore that has been extensively studied for its potential in modulating biological pathways. Pyrazole derivatives exhibit a broad spectrum of biological activities, ranging from anti-inflammatory and antimicrobial properties to anticancer and antiviral effects. The specific substitution pattern in 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide contributes to its unique chemical and pharmacological profile, making it an intriguing subject for synthetic and pharmacological investigations.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with therapeutic potential. The compound 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide has been investigated for its potential role in modulating enzyme activity and interacting with biological targets. Its molecular structure suggests that it may interfere with key metabolic pathways involved in diseases such as cancer and inflammation. Preliminary studies have indicated that this compound exhibits inhibitory effects on certain enzymes, which could translate into therapeutic benefits.
The synthesis of 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including catalytic processes and asymmetric synthesis, have been employed to enhance the efficiency of the synthetic route. These approaches not only improve the scalability of production but also allow for the introduction of additional functional groups to tailor the biological activity of the compound.
One of the most compelling aspects of 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide is its potential as a lead compound for drug discovery. Researchers have leveraged computational modeling and high-throughput screening techniques to identify derivatives with enhanced pharmacological properties. These studies have highlighted the compound's ability to bind to specific protein targets, suggesting its utility in developing targeted therapies. The structural flexibility of the pyrazole scaffold allows for modifications that can fine-tune binding affinity and selectivity, making it an attractive scaffold for medicinal chemists.
The pharmacokinetic profile of 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide is another critical area of investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for assessing its therapeutic potential. Preliminary pharmacokinetic studies have provided insights into its absorption rate and metabolic pathways, which are crucial for optimizing dosing regimens and minimizing side effects. These studies also help in predicting potential drug-drug interactions, ensuring safe clinical application.
Furthermore, the safety profile of 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide has been evaluated through in vitro and in vivo toxicity studies. These assessments are designed to identify any potential adverse effects associated with the compound at various doses. The results from these studies are crucial for determining safe exposure limits and guiding further preclinical development. The compound has shown promising results in preliminary toxicity assays, suggesting its potential for safe use in humans if further studies confirm these findings.
The role of computational chemistry in studying 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide cannot be overstated. Molecular modeling techniques have been employed to predict how the compound interacts with biological targets at the atomic level. These simulations provide valuable insights into binding mechanisms and help identify key residues involved in drug-receptor interactions. Such information is instrumental in designing derivatives with improved efficacy and reduced off-target effects.
Recent advancements in drug delivery systems have also opened new avenues for utilizing 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide effectively. Nanotechnology-based delivery platforms have shown promise in enhancing bioavailability and targeting specificity. By incorporating this compound into such systems, researchers aim to improve therapeutic outcomes while minimizing systemic exposure.
The future directions for research on 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide include exploring its potential in treating complex diseases such as cancer and neurodegenerative disorders. Preclinical studies are underway to evaluate its efficacy in animal models of these conditions. Additionally, efforts are being made to develop novel synthetic routes that can produce analogs with enhanced properties. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate these endeavors.
In conclusion,4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide (CAS No. 957261-73-3) represents a significant advancement in pharmaceutical research due to its promising biological activities and structural versatility. Ongoing studies continue to uncover new aspects of its pharmacology and potential therapeutic applications. As research progresses,this compound holds great promise as a lead molecule or building block for future drugs, contributing to advancements in medicine.
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